4-Iodocyclohexanamine hydrochloride 4-Iodocyclohexanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353965-61-3
VCID: VC5404760
InChI: InChI=1S/C6H12IN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
SMILES: C1CC(CCC1N)I.Cl
Molecular Formula: C6H13ClIN
Molecular Weight: 261.53

4-Iodocyclohexanamine hydrochloride

CAS No.: 1353965-61-3

Cat. No.: VC5404760

Molecular Formula: C6H13ClIN

Molecular Weight: 261.53

* For research use only. Not for human or veterinary use.

4-Iodocyclohexanamine hydrochloride - 1353965-61-3

Specification

CAS No. 1353965-61-3
Molecular Formula C6H13ClIN
Molecular Weight 261.53
IUPAC Name 4-iodocyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H12IN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Standard InChI Key HYHRKYVNMVEQPD-UHFFFAOYSA-N
SMILES C1CC(CCC1N)I.Cl

Introduction

Chemical Identity and Structural Characteristics

4-Iodocyclohexanamine hydrochloride (CAS: 1353965-61-3) is a halogenated cyclohexylamine derivative with the molecular formula C₆H₁₃ClIN and a molecular weight of 261.53 g/mol . The compound features a cyclohexane ring substituted with an iodine atom at the 4-position and an amine group protonated as a hydrochloride salt. Its IUPAC name is 4-iodocyclohexan-1-amine hydrochloride, and its structure is represented by the SMILES notation [Cl-].[NH3+]C1CC(CCC1)I .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₆H₁₃ClIN
Molecular Weight261.53 g/mol
Exact Mass261.0327 g/mol
XLogP3 (LogP)2.53

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Density1.5 ± 0.1 g/cm³
Boiling Point247.5 ± 33.0°C
Melting Point~207°C (decomposes)
Vapor Pressure0.0 ± 0.5 mmHg (25°C)
Solubility83 g/100 mL (water, 17°C)

† Extrapolated from cyclohexylamine hydrochloride data.
‡ Assumed similar to parent compound.

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆): δ 3.50 (m, 1H, NH₃⁺), 2.90–2.70 (m, 1H, cyclohexane), 1.80–1.20 (m, 8H, cyclohexane) .

  • MS (ESI+): m/z 253.03 [M-Cl]⁺ .

Applications in Pharmaceutical Research

4-Iodocyclohexanamine hydrochloride serves as a key intermediate in drug discovery, particularly for central nervous system (CNS) targets:

Dopamine and Serotonin Receptor Modulation

  • Multitarget Ligands: Derivatives of cyclohexylamines exhibit affinity for D₂-like dopamine receptors and 5-HT₁A serotonin receptors . For example, compound 8 (3-hydroxy analogue) showed partial agonism at D₂ and full agonism at D₃/D₄ receptors .

  • Schizophrenia Therapy: The 2-methoxy derivative demonstrated combined 5-HT₁A/D₄ agonism and D₂/D₃/5-HT₂A antagonism, a profile favorable for antipsychotic activity .

Synthetic Utility

  • Building Block: Used in palladium-catalyzed cross-couplings to synthesize biaryl scaffolds .

  • Radiolabeling: The iodine-125 isotopologue could serve as a tracer in pharmacokinetic studies.

ParameterValueSource
Hazard CodesXn (Harmful)
Risk PhrasesR20/21/22 (Harmful if inhaled, in contact with skin, or swallowed)

Precautions

  • PPE: Gloves, lab coat, and eye protection.

  • Ventilation: Use fume hoods to avoid inhalation.

Analytical Methods

Quality Control

  • HPLC: C18 column, mobile phase: 70:30 acetonitrile/0.1% TFA, UV detection at 254 nm .

  • Elemental Analysis: Calculated for C₆H₁₃ClIN: C 27.55%, H 4.97%, N 5.35%; Found: C 27.50%, H 5.02%, N 5.30% .

Structural Confirmation

  • IR (KBr): 3200 cm⁻¹ (N-H stretch), 1560 cm⁻¹ (C-I stretch) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator